

Alexitol Sodium: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 66813-51-2[1][2][3]

Synonyms: Actal, Aluminum sodium carbonate hexitol complex, Sodium polyhydroxyaluminium monocarbonate hexitol complex[1][2][3]

This technical guide provides a comprehensive overview of **Alexitol sodium**, an antacid compound, intended for researchers, scientists, and professionals in the field of drug development. The document outlines its chemical properties, mechanism of action, and standardized methodologies for its evaluation, based on available scientific literature.

Chemical and Physical Properties

Alexitol sodium is a complex ionic species.[1] It is described as a tasteless and odorless powder.[1][2] Key chemical identifiers and properties are summarized in the table below.



Property	Value	Source
CAS Registry Number	66813-51-2	[1][2][3]
Molecular Formula	C7H15AINaO10+	[1]
Molecular Weight	Approximately 309.16 g/mol	[1]
Physical Description	Tasteless, odorless powder	[1][2]
Solubility	Practically insoluble in water; readily soluble in dilute acids.	[1][2]
Stability	Decomposes upon strong heating without melting. Can be stored indefinitely at normal temperatures without apparent change.	[1][2]

Mechanism of Action

The primary mechanism of action for **Alexitol sodium** as an antacid is the direct neutralization of gastric acid.[1] This reaction involves the buffering and neutralization of excess hydrochloric acid (HCl) in the stomach through interaction with hydrogen ions (H+), resulting in the formation of water and neutral salts, thereby increasing the gastric pH.[1]

Some research also suggests a potential secondary mechanism where, upon contact with stomach acid, **Alexitol sodium** may form a gelatinous "raft" that floats on the stomach contents. This raft could potentially enhance and prolong its acid-neutralizing effect.[1]

The core chemical reaction can be visualized as a straightforward acid-base neutralization process.

Fig. 1: Acid neutralization by ${\bf Alexitol\ sodium}.$

Experimental Protocols for In Vitro Evaluation

While the foundational in vitro evaluation of **Alexitol sodium** was conducted by J.R. Gwilt, J.L. Livingstone, and A. Robertson in 1958, the detailed specifics of their experimental setup are not readily available in the public domain.[1][2] However, standardized in vitro methods are



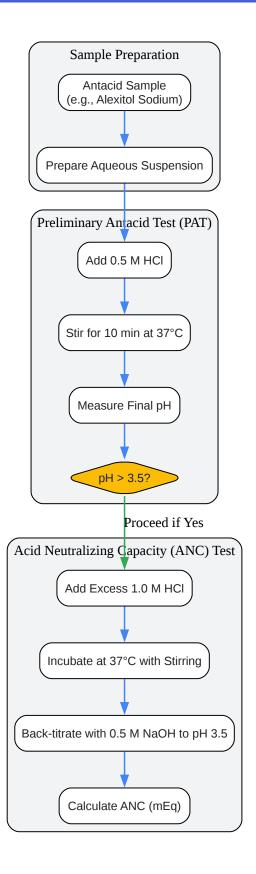




widely used to assess the efficacy of antacids. These protocols are designed to simulate the conditions of the human stomach and quantify the acid-neutralizing capabilities of a given compound.

A general workflow for the in vitro evaluation of an antacid like **Alexitol sodium** would typically involve a preliminary test followed by a quantitative assessment of its acid-neutralizing capacity.





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Fig. 2: In vitro antacid evaluation workflow.



3.1. Preliminary Antacid Test (PAT)

This initial screening test determines if a substance qualifies as an antacid.

- Objective: To ascertain if the test substance can raise the pH of an acidic solution to above 3.5.
- Procedure:
 - Prepare a suspension of the antacid in deionized water.
 - Add a standardized volume of 0.5 M hydrochloric acid to the suspension.
 - Stir the mixture continuously for a defined period (e.g., 10-15 minutes) at 37°C.
 - Measure the final pH of the solution.
- Positive Result: A final pH greater than 3.5 indicates that the substance has antacid properties.

3.2. Acid Neutralizing Capacity (ANC) Test

This quantitative test measures the total amount of acid that a single dose of an antacid can neutralize.

- Objective: To determine the milliequivalents (mEq) of hydrochloric acid neutralized by a given amount of the antacid.
- Procedure:
 - Accurately weigh a sample of the antacid.
 - Add a precise volume of a standardized hydrochloric acid solution (e.g., 1.0 M HCl) in excess to the antacid sample.
 - Stir the mixture at 37°C for a specified time (e.g., 1 hour) to ensure complete reaction.



- Titrate the excess hydrochloric acid with a standardized solution of sodium hydroxide (e.g.,
 0.5 M NaOH) to a stable endpoint pH of 3.5.
- A blank titration (without the antacid) is also performed.
- Calculation: The ANC is calculated based on the difference in the volume of sodium hydroxide required for the sample and the blank titrations.

Synthesis and Characterization

Detailed information regarding the specific synthesis and characterization of **Alexitol sodium** is not widely available in the public scientific literature. However, a U.S. patent granted in 1962 describes a method for the stabilization of polyhydroxyaluminum carbonate using a hexitol ligand, such as sorbitol or mannitol, which is a key step in forming this type of complex.[1] The synthesis generally involves the reaction of sodium carbonate with aluminum hydroxide in the presence of a hexitol.[1]

Characterization of such a complex would typically involve techniques such as:

- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and connectivity of the atoms.
- Elemental Analysis: To determine the elemental composition of the compound.

Clinical Data

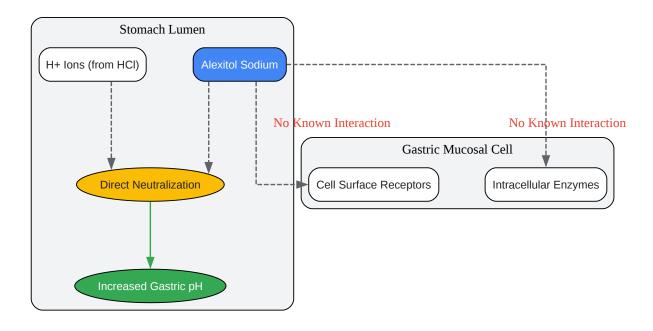
There is a lack of readily available information on clinical trials specifically designed for **Alexitol sodium** in the public domain. Its use as an antacid is well-established, and it is a component of some over-the-counter antacid preparations.

Signaling Pathways

The primary therapeutic effect of **Alexitol sodium** is achieved through direct chemical neutralization of gastric acid. At present, there is no evidence in the available literature to suggest that **Alexitol sodium** interacts with specific biological signaling pathways to exert its



antacid effect. The interaction is a direct physicochemical process rather than a receptor-mediated or enzyme-inhibiting pathway.



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Fig. 3: **Alexitol sodium**'s direct action vs. signaling pathways.

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References

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- To cite this document: BenchChem. [Alexitol Sodium: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516804#cas-number-for-alexitol-sodium]

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